3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide is an organic compound that features a bromophenyl group, a hydroxy-methoxy-methylpropyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide typically involves the following steps:
Amidation: The formation of the amide bond can be carried out by reacting the bromophenyl derivative with 2-hydroxy-3-methoxy-2-methylpropylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like Pd/C and hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structural features.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups could play a role in hydrogen bonding and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide: Similar structure with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide can impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions and reactivity.
Biological Activity
The compound 3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a bromophenyl moiety and a methoxy-substituted side chain, which may contribute to its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C16H20BrN1O3. The compound's structure can be represented as follows:
This compound's unique functional groups, including the bromine atom and hydroxyl group, suggest potential for diverse biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Anticancer Potential : The structural features of this compound may allow it to interact with cellular pathways involved in cancer progression. Specific assays have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. Its interactions at the molecular level may lead to modulation of enzyme activity, contributing to therapeutic effects.
The proposed mechanism by which this compound exerts its biological effects involves several key interactions:
- Hydrogen Bonding : The hydroxyl group in the molecule can form hydrogen bonds with active sites on target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The bromophenyl moiety contributes to hydrophobic interactions that stabilize binding to lipid membranes or hydrophobic pockets within enzymes.
- Electrophilic Attack : The presence of the bromine atom may facilitate electrophilic attack on nucleophilic sites in biological molecules, potentially leading to irreversible inhibition of target enzymes.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various derivatives, including this compound, reported minimum inhibitory concentrations (MIC) against common pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 15 |
Candida albicans | 12 |
These results suggest that the compound possesses significant antimicrobial activity, particularly against Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines have shown that the compound can induce apoptosis at certain concentrations:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
These findings indicate a selective cytotoxic effect, with further studies needed to elucidate the underlying mechanisms.
Case Studies
In a recent case study involving the synthesis and evaluation of related compounds, researchers found that modifications to the side chain significantly influenced biological activity. Compounds similar to this compound were tested for their ability to inhibit DNA gyrase and MurD enzymes. Molecular docking studies revealed favorable binding interactions, highlighting the importance of structural modifications in enhancing efficacy.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDEFDZSBWZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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